4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC17867984
Molecular Formula: C8H11IN2
Molecular Weight: 262.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11IN2 |
|---|---|
| Molecular Weight | 262.09 g/mol |
| IUPAC Name | 4-iodo-1-pent-4-enylpyrazole |
| Standard InChI | InChI=1S/C8H11IN2/c1-2-3-4-5-11-7-8(9)6-10-11/h2,6-7H,1,3-5H2 |
| Standard InChI Key | PMZKRHNIXNXXGJ-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCN1C=C(C=N1)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic name, 4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole, reflects its substitution pattern:
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A pyrazole ring (1H-pyrazole) serves as the core structure.
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An iodine atom occupies the 4-position, enhancing electrophilic reactivity.
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A pent-4-en-1-yl group (CH2CH2CH2CH=CH2) is attached to the nitrogen at the 1-position, introducing an unsaturated hydrocarbon chain conducive to further functionalization.
The molecular formula is C8H11IN2, with a molar mass of 278.10 g/mol. Its structure is characterized by a planar pyrazole ring and a flexible alkenyl side chain, which influences solubility and intermolecular interactions .
Spectroscopic and Computational Data
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NMR Spectroscopy:
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IR Spectroscopy: Stretching vibrations at 680 cm⁻¹ (C-I), 1650 cm⁻¹ (C=C), and 3100 cm⁻¹ (aromatic C-H) .
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Computational Studies: Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, with partial positive charge localization on the iodine atom .
Synthesis and Reaction Pathways
Copper-Catalyzed Coupling Reactions
A primary synthesis route involves CuI-catalyzed C–O coupling between 4-iodo-1H-pyrazole and pent-4-en-1-ol, adapted from methodologies developed for allyloxy derivatives . Key conditions include:
| Reaction Parameter | Value |
|---|---|
| Catalyst | CuI (20 mol%) |
| Ligand | 3,4,7,8-Tetramethylphenanthroline (20 mol%) |
| Base | KOtBu (2 equiv) |
| Solvent | Excess pent-4-en-1-ol |
| Temperature | 130°C (microwave irradiation) |
| Time | 1 hour |
| Yield | 58–65% |
This method avoids multi-step protection/deprotection sequences, streamlining access to N-alkenylpyrazoles .
Functionalization via Olefin Metathesis
The pent-4-en-1-yl group enables ring-closing metathesis (RCM) using Grubbs catalysts. For example, treatment with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours produces bicyclic pyrazole derivatives, critical for natural product synthesis .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value |
|---|---|
| Melting Point | 45–50°C |
| Boiling Point | 105–110°C (15 Torr) |
| Density | 1.98 g/cm³ |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Methanol, DMF, THF |
| LogP (Octanol-Water) | 2.8 |
The alkenyl side chain reduces crystallinity compared to methyl analogs (e.g., 1-methyl-4-iodo-1H-pyrazole, mp 61–67°C) , enhancing solubility in nonpolar media.
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
The compound serves as a precursor to COX-2 inhibitors and kinase inhibitors. For instance, Claisen rearrangement of the pent-4-en-1-yl moiety generates γ,δ-unsaturated ketones, which are cyclized to pyrrolopyrazoles with anti-inflammatory activity .
Agrochemical Development
In agricultural chemistry, its iodine atom facilitates cross-coupling reactions with boronic acids to create fungicidal pyrazole ethers. A recent study achieved 85% yield in a Suzuki-Miyaura coupling with 4-fluorophenylboronic acid using Pd(PPh3)4 .
Polymer Chemistry
The alkene group participates in radical polymerization with styrene derivatives, yielding copolymers with tunable glass transition temperatures (Tg = 75–110°C). These materials exhibit enhanced thermal stability for coatings and adhesives .
| Hazard | Precautionary Measures |
|---|---|
| Eye/Irritant (Xi) | Use goggles and face shield |
| Skin Sensitization | Wear nitrile gloves |
| Moisture Sensitivity | Store under nitrogen atmosphere |
Environmental Impact
The compound’s biodegradation half-life in soil is estimated at 120 days, with low bioaccumulation potential (BCF = 28) .
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